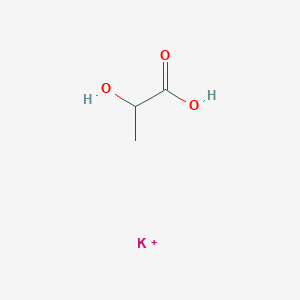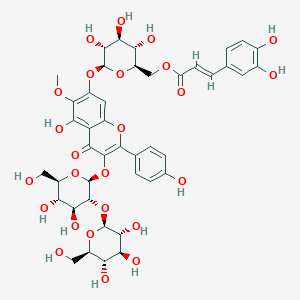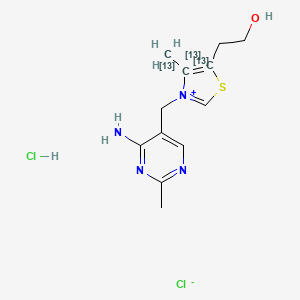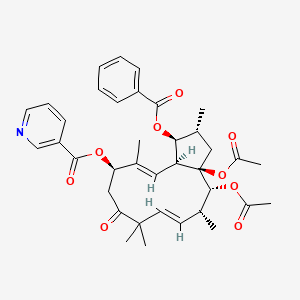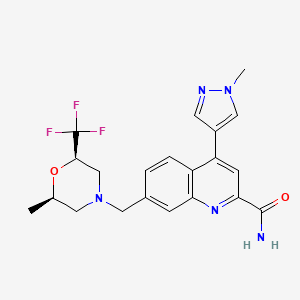
Omramotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Omramotide involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid sequences. The reaction conditions typically require controlled temperatures, pH levels, and the use of protective groups to ensure the correct formation of the desired peptide structure.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.
化学反应分析
Types of Reactions: Omramotide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents or acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
科学研究应用
Omramotide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune system modulation and its potential as a cancer immunotherapy agent.
Medicine: Explored for its antineoplastic properties and potential use in cancer treatment.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
作用机制
Omramotide exerts its effects by stimulating the immune system to recognize and attack cancer cells. It targets specific molecular pathways involved in immune activation, leading to the production of immune cells that can target and destroy tumor cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the activation of T-cells and other immune effector cells .
相似化合物的比较
Omramotide is unique in its ability to stimulate the immune system for cancer treatment. Similar compounds include other peptide-based immunotherapeutic agents such as:
- Melanoma-associated antigen 3 (MAGE-A3) peptide vaccine
- NY-ESO-1 peptide vaccine
- Human papillomavirus (HPV) peptide vaccine
These compounds also aim to stimulate the immune system to target specific cancer cells, but this compound’s specific amino acid sequence and structure provide it with unique properties and potential advantages in certain applications.
属性
分子式 |
C62H88N10O11 |
|---|---|
分子量 |
1149.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H88N10O11/c1-9-40(8)53(59(79)68-48(32-38(4)5)61(81)72-30-20-28-50(72)58(78)69-52(39(6)7)62(82)83)70-56(76)46(35-43-25-17-12-18-26-43)65-51(73)36-64-55(75)45(34-42-23-15-11-16-24-42)66-57(77)49-27-19-29-71(49)60(80)47(31-37(2)3)67-54(74)44(63)33-41-21-13-10-14-22-41/h10-18,21-26,37-40,44-50,52-53H,9,19-20,27-36,63H2,1-8H3,(H,64,75)(H,65,73)(H,66,77)(H,67,74)(H,68,79)(H,69,78)(H,70,76)(H,82,83)/t40-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1 |
InChI 键 |
NMGKJFBSTPCKAQ-IZODFUJNSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
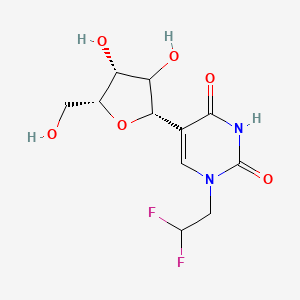
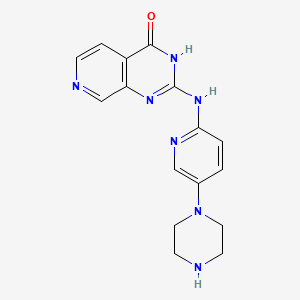
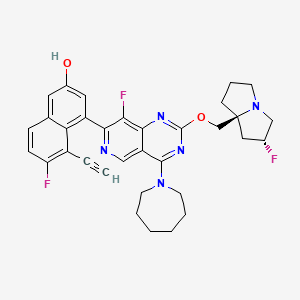

![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
